1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride
CAS No.:
Cat. No.: VC15799252
Molecular Formula: C7H11ClN2OS
Molecular Weight: 206.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClN2OS |
|---|---|
| Molecular Weight | 206.69 g/mol |
| IUPAC Name | 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H |
| Standard InChI Key | VRBFEJOUNJRRLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC)C(=O)C.Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride. Its molecular formula is C₇H₁₁ClN₂OS, derived from the free base (C₇H₁₀N₂OS) through protonation with hydrochloric acid . The hydrochloride salt enhances solubility and stability, making it preferable for laboratory and industrial applications.
Key Structural Features:
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Thiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms.
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Methylamino substituent: At position 2 of the thiazole ring, contributing to hydrogen-bonding interactions.
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Acetyl group: At position 5, enabling participation in ketone-based reactions.
Spectral Data and Confirmation
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the structure:
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¹H NMR (500 MHz, DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.86 (s, 1H, NH), 9.03 (s, 1H, NH) .
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HRMS (ESI-TOF): m/z 279.0782 [M + H]⁺, consistent with the molecular formula C₇H₁₁ClN₂OS .
Synthesis and Industrial Production
Hantzsch Thiazole Synthesis
The compound is synthesized via the Hantzsch method, a classical approach for thiazole formation :
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Reagents: 3-Chloro-2,4-pentanedione and thiobenzamide derivatives.
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Conditions: Reflux in absolute ethanol for 8 hours under inert atmosphere .
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Workup: Neutralization with sodium acetate, followed by crystallization from ethanol .
Reaction Scheme:
Scalability and Optimization
Industrial production employs continuous flow reactors to enhance yield (>90%) and purity . Critical parameters include:
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Temperature: 70–80°C to prevent degradation.
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Solvent: Ethanol for optimal solubility and reaction kinetics.
Physicochemical Properties
Physical and Thermal Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.69 g/mol | |
| Melting Point | 201–203°C | |
| Boiling Point | 281.9°C at 760 mmHg | |
| Solubility | >10 mg/mL in DMSO |
Biochemical and Pharmacological Applications
Anticancer Activity
The compound inhibits Mcl-1, an anti-apoptotic protein overexpressed in cancers like leukemia and lymphoma . In vitro studies demonstrate:
Anti-inflammatory Effects
Modulation of NF-κB and COX-2 pathways has been observed in related thiazoles, suggesting potential for treating inflammatory diseases .
Agricultural Applications
Fungicidal Activity
Field trials with analogs show efficacy against Fusarium oxysporum, a common crop pathogen :
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